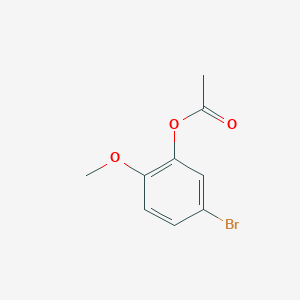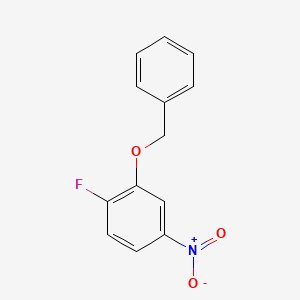![molecular formula C11H13ClN2O2S B1376593 3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 1423027-32-0](/img/structure/B1376593.png)
3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride
Descripción general
Descripción
3-(Aminomethyl)phenylmethyl-1,3-thiazolidine-2,4-dione hydrochloride, referred to as 3-AMPT, is a synthetic derivative of thiamine. It is a white crystalline powder and is soluble in water and a variety of organic solvents. 3-AMPT has a variety of biochemical and physiological effects, making it a useful compound for scientific research.
Aplicaciones Científicas De Investigación
Antimicrobial Agent
The thiazolidine-2,4-dione (TZD) scaffold, to which this compound belongs, has been recognized for its antimicrobial properties. The TZD analogues exhibit their antimicrobial action by inhibiting cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis . This makes it a potential candidate for developing new antimicrobial drugs that can combat resistant strains of bacteria.
Antioxidant Properties
This compound has shown promise as an antioxidant agent. Its ability to scavenge reactive oxygen species (ROS) can be leveraged in the development of treatments for oxidative stress-related diseases . By mitigating the damage caused by ROS, it could help in managing conditions like cardiovascular diseases and neurodegenerative disorders.
Hypoglycemic Activity
One of the most significant applications of this compound is its hypoglycemic activity. It improves insulin resistance through PPAR-γ receptor activation . This mechanism is crucial for the management of type 2 diabetes, making this compound a potential lead molecule for antidiabetic drugs.
Antineoplastic Potential
Thiazolidine derivatives have been associated with antitumor and cytotoxic activities. This compound could be explored for its potential use in cancer therapy, particularly in targeting specific pathways involved in cancer cell proliferation .
Neuroprotective Effects
The neuroprotective effects of thiazolidine derivatives make them candidates for treating neurodegenerative diseases. By playing a role in neurotransmitter synthesis, they could aid in the normal functioning of the nervous system and potentially alleviate symptoms of diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory and Analgesic Uses
Due to its structural properties, this compound could be developed into drugs with anti-inflammatory and analgesic effects. This would be beneficial in treating chronic pain and inflammatory conditions without the side effects associated with current medications .
Antiviral Applications
Thiazolidine derivatives have shown activity against various viruses. Research into this compound could lead to the development of new antiviral drugs, which are especially needed in the face of emerging viral diseases .
Agrochemical Applications
Beyond pharmaceuticals, the TZD scaffold is also used in agrochemicals. This compound could be utilized in the development of new fungicides or pesticides, contributing to the protection of crops and ensuring food security .
Propiedades
IUPAC Name |
3-[[3-(aminomethyl)phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.ClH/c12-5-8-2-1-3-9(4-8)6-13-10(14)7-16-11(13)15;/h1-4H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJMKJRVCKJING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)



![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)






